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Compound of Interest

Compound Name: 4-Amino-2-nitrophenol

Cat. No.: B085986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-2-nitrophenol, a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its spectral characteristics in Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with

standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 4-Amino-2-nitrophenol is C₆H₆N₂O₃. Its structure, featuring an

aromatic ring substituted with hydroxyl, amino, and nitro groups, gives rise to a distinct

spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data with assigned chemical shifts, multiplicities, and

coupling constants for 4-Amino-2-nitrophenol are not consistently available in publicly

accessible spectral databases. However, based on the chemical structure, the following

characteristic signals are anticipated.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

three aromatic protons, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-

OH) groups. The aromatic protons will likely appear in the downfield region (typically 6.0-8.0
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ppm) and exhibit splitting patterns (e.g., doublet, doublet of doublets) due to spin-spin coupling

with neighboring protons. The chemical shifts of the -NH₂ and -OH protons can vary

significantly depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to display six distinct signals

corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these

carbons will be influenced by the nature of the attached substituent (hydroxyl, amino, or nitro

group). Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be

deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically

resonate in the range of 110-160 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-2-nitrophenol provides valuable information about its functional

groups. The key absorption bands are summarized below.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Strong, Broad
O-H and N-H stretching

vibrations

1600 - 1585 Medium-Strong C=C aromatic ring stretching

1500 - 1400 Medium-Strong C=C aromatic ring stretching

~1520 and ~1340 Strong
Asymmetric and symmetric

NO₂ stretching

900 - 675 Medium-Strong
C-H out-of-plane bending

("oop")

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Amino-2-nitrophenol is characterized by absorption maxima that

are sensitive to the solvent environment. This solvent-dependent shift (solvatochromism) is a

key feature of this molecule.
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Wavelength (λmax) Solvent/Conditions

234 nm Methanol[1]

212 nm, 264 nm, 342 nm Acidic mobile phase (pH ≤ 3)[2]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Amino-2-nitrophenol.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 4-Amino-2-nitrophenol for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄, or Chloroform-d) in a clean, dry vial. Ensure the sample is fully

dissolved.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

The final sample height in the NMR tube should be approximately 4-5 cm.

Instrument Parameters (General):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Temperature: Standard probe temperature (e.g., 298 K).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(TMS).

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and

multiplicities of all signals.

Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

IR Spectroscopy
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid 4-Amino-2-
nitrophenol.

Methodology (KBr Pellet Technique):

Sample Preparation:

Place a small amount (1-2 mg) of finely ground 4-Amino-2-nitrophenol and

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.
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Transfer a portion of the mixture into a pellet-pressing die.

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the wavenumbers of the major absorption bands.

UV-Vis Spectroscopy
Objective: To obtain the UV-Visible absorption spectrum of 4-Amino-2-nitrophenol in solution.

Methodology:

Sample Preparation:

Prepare a stock solution of 4-Amino-2-nitrophenol of a known concentration in a suitable

UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile/water mixture).

Prepare a series of dilutions from the stock solution to find a concentration that gives a

maximum absorbance in the range of 0.1 to 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
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Fill a matching quartz cuvette with the sample solution.

Place the cuvettes in the appropriate holders in the spectrophotometer.

Scan a wavelength range appropriate for the compound (e.g., 200-600 nm).

Data Processing:

The instrument software will automatically subtract the absorbance of the blank from the

sample absorbance.

Identify the wavelength(s) of maximum absorbance (λmax).

Workflow Visualization
The general workflow for the spectroscopic analysis of 4-Amino-2-nitrophenol is depicted in

the following diagram.
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Caption: Workflow for Spectroscopic Analysis of 4-Amino-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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